N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
The compound N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide features a thiazole core substituted at position 4 with an acetamide group. The acetamide’s nitrogen is benzylated, while the thiazole’s position 2 bears a urea-linked 3-chlorophenyl moiety. This structure combines hydrogen-bonding capabilities (via the urea and acetamide groups) with aromatic and hydrophobic regions (benzyl and chlorophenyl), making it a candidate for diverse biological interactions .
Properties
IUPAC Name |
N-benzyl-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-14-7-4-8-15(9-14)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLQOQCYPFORME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Thiazole Formation via α-Halo Ketone Intermediate
A highly efficient method adapted from El-Sawah et al. involves bromination of α-active methylene ketones followed by thiocyanate incorporation and amine condensation. For instance, acetylacetone undergoes bromination with N-bromosuccinimide (NBS) in ethanol catalyzed by benzoyl peroxide, yielding α-bromo ketones. Subsequent treatment with potassium thiocyanate generates thiocyanate intermediates, which cyclize with benzylamine to form thiazolidin-2-ylidene derivatives. While this method originally produced N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide, modifying the starting ketone and amine could yield the desired thiazol-4-yl backbone.
Stepwise Assembly via Hantzsch Thiazole Synthesis
Classical Hantzsch thiazole synthesis involves reacting α-halo ketones with thioureas or thioamides. For example, 2-bromoacetoacetate reacts with thiourea derivatives under basic conditions to form 2-aminothiazoles. This method allows precise control over substitution patterns, critical for introducing the 3-chlorophenyl carbamoyl group at position 2 of the thiazole.
Functionalization of the Thiazole Core
Introduction of the Carbamoyl Urea Group
The 2-position of the thiazole is functionalized via reaction with 3-chlorophenyl isocyanate. In a representative procedure, 2-aminothiazole intermediates are treated with 3-chlorophenyl isocyanate in dichloromethane under inert conditions, forming the carbamoyl urea linkage. Alternatively, carbonyldiimidazole (CDI) activates the amine for coupling with 3-chlorophenylamine, though this requires stringent moisture control.
Acetamide Side Chain Installation
The acetamide moiety at position 4 of the thiazole is introduced through nucleophilic acyl substitution. Chloroacetyl chloride reacts with the thiazole’s methylene group in the presence of triethylamine, followed by benzylamine coupling. Alternatively, N-benzyl-2-chloroacetamide is pre-synthesized and coupled to the thiazole using coupling agents like HATU or DCC.
Optimization and Mechanistic Insights
Reaction Conditions and Yield Maximization
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Solvent Selection : Ethanol and DMF are preferred for their ability to dissolve polar intermediates and facilitate cyclization.
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Catalysts : Benzoyl peroxide accelerates bromination, while triethylamine neutralizes HCl byproducts during amidation.
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Temperature : Cyclization steps often require reflux (e.g., 80°C in ethanol), whereas carbamoylations proceed at room temperature.
Byproduct Management
Thiirane polymers, formed during Smiles rearrangements, are removed via filtration after neutralization. Chromatography-free purification (recrystallization from ethanol) ensures high purity (>95%).
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
X-ray diffraction of analogous compounds confirms the thiazole’s planar structure and hydrogen-bonding patterns between the carbamoyl urea and acetamide groups.
Comparative Analysis of Synthetic Routes
Challenges and Limitations
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Regioselectivity : Competing reactions at thiazole positions 2 and 4 necessitate careful stoichiometric control.
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Solubility Issues : Polar intermediates like thiocyanate adducts require polar aprotic solvents (DMF, DMSO) for homogeneity.
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Scale-Up : Exothermic bromination steps pose safety risks at industrial scales, demanding controlled addition rates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carbamoyl moiety, potentially converting it to an amine.
Substitution: The aromatic chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide exhibits promising anticancer properties. Thiazole derivatives are often studied for their ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics.
2. Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. This property could be beneficial in developing new antibiotics, particularly against resistant strains.
3. Anti-inflammatory Effects
The compound may possess anti-inflammatory properties. Research on related thiazole compounds has indicated their potential in reducing inflammation markers in vitro and in vivo. This application could be relevant for treating conditions such as rheumatoid arthritis or other inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Showed significant reduction in tumor growth in xenograft models when treated with thiazole derivatives similar to N-benzyl compound. |
| Study B | Assess antimicrobial activity | Demonstrated effective inhibition of E. coli and S. aureus growth at low concentrations. |
| Study C | Investigate anti-inflammatory properties | Found reduced levels of TNF-alpha and IL-6 in animal models after administration of thiazole compounds. |
Mechanism of Action
The mechanism by which N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved can vary depending on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiazole-Containing Acetamides
Mirabegron (2-[2-Amino-1,3-thiazol-4-yl]-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
- Structural Similarities : Both compounds share a thiazol-4-yl acetamide backbone.
- Key Differences: Mirabegron has a 2-amino-thiazole group, whereas the target compound features a 2-urea-substituted thiazole. The acetamide’s N-substituent in Mirabegron is a phenyl-ethylamine derivative, contrasting with the target’s N-benzyl group.
- Pharmacological Relevance: Mirabegron is a β3-adrenergic receptor agonist used for overactive bladder, suggesting that modifications to the thiazole substituent (e.g., urea vs. amino) and N-substituent (benzyl vs. hydroxyethylphenyl) significantly influence receptor specificity .
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Structural Similarities : Both compounds have a thiazol-4-yl acetamide core.
- Key Differences :
- The thiazole’s position 2 substituent is phenyl (vs. urea-linked chlorophenyl in the target).
- The N-substituent is a thiophenmethyl group (vs. benzyl).
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Similarities : Acetamide-thiazole linkage.
- Key Differences :
- Thiazole substitution at position 2 (vs. 4 in the target).
- The acetamide’s aryl group is 2,6-dichlorophenyl (vs. urea-linked 3-chlorophenyl).
- Crystallographic Findings : This compound forms 1D chains via N–H⋯N hydrogen bonds (R²²(8) motif), while the target’s urea group may enable more complex R²²(10) dimerization patterns, as seen in other acetamides .
Urea-Containing Analogues
2-Chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide
Triazole-Based Analogues
N-Benzyl-2-((4-(3-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)Acetamide
- Structural Similarities : N-Benzyl acetamide group.
- Key Differences : Replaces thiazole with a 1,2,4-triazole ring, altering electronic properties and hydrogen-bonding capacity.
- Pharmacological Potential: Triazole derivatives often exhibit antimicrobial activity, suggesting divergent applications compared to thiazole-based compounds .
Physicochemical and Crystallographic Comparisons
*Predicted based on analogous urea-containing acetamides .
Biological Activity
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 364.88 g/mol. Its structure is characterized by the following key functional groups:
- Thiazole ring : Implicated in various biological activities.
- Amide bond : Known for its role in drug efficacy and stability.
- Chlorophenyl group : Often associated with increased biological activity.
Anticonvulsant Activity
Research has indicated that compounds similar to N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide exhibit significant anticonvulsant properties. A study published in 1996 explored derivatives of N-benzyl-2-acetamidopropionamide, revealing that specific substitutions can enhance anticonvulsant efficacy. For instance, derivatives with small heteroatom moieties showed potent activity, with effective doses (ED50) comparable to established anticonvulsants like phenytoin .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | ED50 (mg/kg) i.p. | ED50 (mg/kg) p.o. | Structural Features |
|---|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | 3.9 | Methoxy group at C(3) |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | 19 | Ethoxy group at C(3) |
| Phenytoin | 6.5 | 23 | Standard anticonvulsant |
Antimicrobial Activity
While specific studies on this compound's antimicrobial properties are scarce, the thiazole moiety is known for its broad-spectrum antimicrobial activity. Research has shown that thiazole derivatives can target bacterial cell membranes and interfere with cell wall synthesis . This suggests that similar compounds may also exhibit antimicrobial effects.
The proposed mechanism of action for compounds with thiazole rings involves interaction with bacterial cell membranes leading to membrane depolarization and disruption of protein synthesis pathways. Studies indicate that these compounds may upregulate autolysins, which are enzymes that degrade peptidoglycan in bacterial cell walls . This mechanism highlights the potential for developing new antibiotics from thiazole-containing compounds.
Case Studies
- Anticonvulsant Efficacy : In a controlled study, researchers evaluated the anticonvulsant effects of various derivatives of N-benzyl-acetamidopropionamide. The results demonstrated that modifications at specific positions significantly altered the pharmacological profile, emphasizing the importance of structural optimization in drug design .
- Antimicrobial Properties : A study focusing on guanidine-based antibiotics revealed their effectiveness against both Gram-positive and Gram-negative bacteria by targeting essential proteins involved in cell division . Although not directly related to this compound, these findings suggest a viable pathway for exploring its potential antimicrobial applications.
Q & A
Q. What synthetic methodologies are recommended for preparing N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide with high purity?
Answer: The synthesis typically involves sequential coupling reactions under controlled conditions. Key steps include:
- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloacetamides in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .
- Carbamoylation : Reaction of the thiazole intermediate with 3-chlorophenyl isocyanate in dichloromethane (DCM) at 0–5°C to avoid side reactions .
- Final purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Critical parameters : pH control during carbamoylation (pH 7–8) and inert atmosphere (N₂) to prevent oxidation of the thiazole ring .
Q. What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., thiazole C-H protons at δ 7.2–7.8 ppm, benzyl protons at δ 4.4–4.6 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₈ClN₃O₂S: 400.0821) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to quantify purity (>98%) and detect trace impurities .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
Answer:
- Accelerated stability studies : Store at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC and FTIR to detect hydrolysis of the acetamide or carbamoyl groups .
- Lyophilization : For long-term storage, lyophilize the compound in amber vials under argon to prevent moisture absorption and photodegradation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
Answer: Discrepancies in IC₅₀ values (e.g., antiproliferative activity ranging from 1.2 μM to 12 μM) may arise from:
- Assay variability : Use standardized protocols (e.g., MTT assay with 48-hour incubation, 5% CO₂) .
- Solubility differences : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm homogeneity via dynamic light scattering (DLS) .
- Target specificity : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target interactions that may skew results .
Q. How can computational modeling optimize the compound’s structure-activity relationship (SAR) for specific targets?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Focus on the thiazole ring’s hydrogen bonding with Lys721 and the benzyl group’s hydrophobic fit in the ATP-binding pocket .
- QSAR analysis : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability and potency .
Q. Table 1: Key SAR Insights
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| 3-Chlorophenyl substituent | Enhances binding to hydrophobic pockets | |
| Thiazole ring | Stabilizes π-π stacking with aromatic residues | |
| Acetamide linker | Modulates solubility and membrane permeability |
Q. How do reaction conditions (e.g., solvent, catalyst) influence scalability and yield?
Answer:
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve reaction scalability (yield increases from 65% to 82%) while reducing environmental toxicity .
- Catalyst screening : Pd/C (5 mol%) enhances Suzuki-Miyaura coupling efficiency for benzyl group functionalization (TOF = 120 h⁻¹) .
Methodological Challenges
Q. How can researchers mitigate low yields during the final coupling step?
Answer:
- Temperature control : Maintain 0–5°C during carbamoyl chloride addition to minimize side-product formation .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the thiazole nitrogen during intermediate steps, improving coupling efficiency by 30% .
Q. What advanced techniques validate the compound’s mechanism of action in cellular models?
Answer:
- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. EGFR-knockout HeLa cells .
- Microscale thermophoresis (MST) : Measure binding affinity (Kd) directly in lysates, avoiding artifacts from fluorescent labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
